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molecular formula C7H5FO3 B1269127 4-Fluoro-3-hydroxybenzoic acid CAS No. 51446-31-2

4-Fluoro-3-hydroxybenzoic acid

Cat. No. B1269127
M. Wt: 156.11 g/mol
InChI Key: QATKOZUHTGAWMG-UHFFFAOYSA-N
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Patent
US07732456B2

Procedure details

Triethylamine (1.07 mL) and methoxymethyl chloride (2.24 mL) were added to tetrahydrofuran (10 mL) solution of 4-fluoro-3-hydroxybenzoic acid (1.0 g), and stirred at 0° C. for 2 hours. Ethyl acetate was added to the reaction liquid which then was washed with water and saturated brine, dried over anhydrous magnesium sulfate, the solvent therein was concentrated under reduced pressure and the residue was dissolved in tetrahydrofuran (20 mL). Lithiumaluminium hydride (360 mg) was added, stirred at 0° C. for an hour, ethyl acetate was added and the insoluble matter was removed, followed by washing with saturated brine and drying over anhydrous magnesium sulfate. Concentrating the solvent under reduced pressure, the title compound (1.14 g, 94%) was obtained.
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][CH2:10]Cl.O1CCCC1.[F:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=O)=[CH:20][C:19]=1[OH:27]>C(OCC)(=O)C>[F:17][C:18]1[CH:26]=[CH:25][C:21]([CH2:22][OH:24])=[CH:20][C:19]=1[O:27][CH2:8][O:9][CH3:10]

Inputs

Step One
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.24 mL
Type
reactant
Smiles
COCCl
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent therein was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (20 mL)
ADDITION
Type
ADDITION
Details
Lithiumaluminium hydride (360 mg) was added
STIRRING
Type
STIRRING
Details
stirred at 0° C. for an hour
ADDITION
Type
ADDITION
Details
ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed
WASH
Type
WASH
Details
by washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(CO)C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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